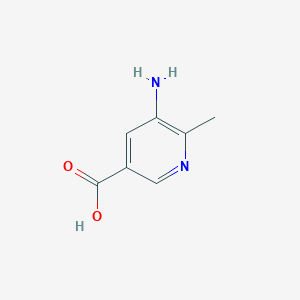

5-Amino-6-methylpyridine-3-carboxylic acid

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-amino-6-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-6(8)2-5(3-9-4)7(10)11/h2-3H,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQUXBVINRXSSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621432 | |

| Record name | 5-Amino-6-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91978-75-5 | |

| Record name | 5-Amino-6-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Amino 6 Methylpyridine 3 Carboxylic Acid and Its Analogs

Strategies for the Construction of the Pyridine (B92270) Ring System

The de novo synthesis of the pyridine core is a versatile method that allows for the introduction of desired substituents from the outset. Multicomponent reactions and cyclocondensation approaches are prominent among these strategies. baranlab.orgacsgcipr.org

Multicomponent Reactions in Pyridine Synthesis

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants. tandfonline.combohrium.com This approach is valued for its atom economy, reduced reaction times, and operational simplicity. nih.gov

One of the most classic and adaptable MCRs for pyridine synthesis is the Hantzsch dihydropyridine (B1217469) synthesis. wikipedia.org In its typical form, it involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.org The initial product is a 1,4-dihydropyridine (B1200194), which is subsequently oxidized to the aromatic pyridine. wikipedia.orgyoutube.com The versatility of the Hantzsch synthesis allows for the preparation of diversely substituted pyridines by varying the starting components. researchgate.netresearchgate.net For a target like 5-Amino-6-methylpyridine-3-carboxylic acid, a modified Hantzsch approach could theoretically be employed using precursors that contain or could be converted to the required amino and carboxylic acid functionalities.

Table 1: Overview of Selected Multicomponent Reactions for Pyridine Synthesis

| Reaction Name | Reactants | Key Features | Potential for Target Synthesis |

| Hantzsch Pyridine Synthesis | Aldehyde, 2x β-Ketoester, Ammonia/Ammonium Acetate | Forms a 1,4-dihydropyridine intermediate that requires subsequent oxidation. Highly versatile. wikipedia.org | High, by selecting appropriate ketoesters and aldehydes to introduce the methyl and carboxyl precursors. The amino group would likely be introduced via a nitro-group precursor. |

| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-Diketone | Yields a 2-pyridone derivative. | Moderate, would require subsequent reactions to remove the oxygen and introduce the C6-methyl group. |

| Kröhnke Pyridine Synthesis | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl, Ammonium acetate | Highly flexible for producing 2,4,6-trisubstituted pyridines under mild conditions. wikipedia.org | Moderate, as it typically yields a different substitution pattern. Adaptation would be required. |

Cyclocondensation Approaches

Cyclocondensation reactions involve the formation of a ring system through the reaction of two or more molecules, accompanied by the elimination of a small molecule such as water or ammonia. A fundamental approach in this category is the reaction of 1,5-dicarbonyl compounds with ammonia. baranlab.orgstudylib.netyoutube.com The initially formed dihydropyridine undergoes spontaneous or induced aromatization to yield the pyridine ring. baranlab.org

The Kröhnke pyridine synthesis is another powerful cyclocondensation method. It utilizes the reaction between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. wikipedia.orgnih.gov This method is particularly effective for generating polysubstituted pyridines and tolerates a wide range of functional groups on the starting materials. wikipedia.orgresearchgate.net The reaction proceeds through a 1,5-dicarbonyl intermediate, which then cyclizes with ammonia. wikipedia.orgresearchgate.net While highly effective, the typical outcome is a 2,4,6-trisubstituted pyridine, which would require strategic selection of starting materials to achieve the 3,5,6-substitution pattern of the target compound. wikipedia.org

Table 2: Comparison of Cyclocondensation Strategies for Pyridine Synthesis

| Method | Precursors | Mechanism Highlights |

| From 1,5-Dicarbonyls | 1,5-Dicarbonyl compound, Ammonia or Hydroxylamine (B1172632) | Direct condensation and cyclization. Use of hydroxylamine can avoid a separate oxidation step. baranlab.orgyoutube.com |

| Kröhnke Synthesis | α-Pyridinium methyl ketone, α,β-Unsaturated carbonyl, Ammonium acetate | Involves a Michael addition to form a 1,5-dicarbonyl intermediate, followed by ring closure with ammonia. wikipedia.orgquimicaorganica.org |

| Bohlmann-Rahtz Synthesis | Enamine, Propargyl ketone | Yields substituted pyridines via a sequence of Michael addition and cyclodehydration. |

Functional Group Interconversions and Derivatization

An alternative to de novo ring synthesis is the functionalization of a pre-formed, simpler pyridine derivative. This often involves the introduction of substituents onto the pyridine core, a process governed by the electronic nature of the ring.

Introduction of Amino Functionalities

The introduction of an amino group onto a pyridine ring can be accomplished through several methods, including direct amination or the reduction of a precursor group.

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a common strategy for introducing substituents. Due to the electron-withdrawing nature of the ring nitrogen, pyridine is more susceptible to nucleophilic attack than benzene. This attack is strongly favored at the α (C2/C6) and γ (C4) positions, as the negative charge of the intermediate (a Meisenheimer-like complex) can be effectively delocalized onto the electronegative nitrogen atom. stackexchange.comuoanbar.edu.iqquora.com Conversely, attack at the β (C3/C5) position is disfavored as it does not allow for this stabilization. quora.com

The classic Chichibabin reaction exemplifies this preference, using sodium amide (NaNH₂) to directly aminate pyridine, yielding 2-aminopyridine. wikipedia.orgscientificupdate.comchemistnotes.com The reaction proceeds via nucleophilic addition of the amide anion followed by the elimination of a hydride ion. wikipedia.orgslideshare.net While highly effective for the α-position, this reaction is generally not suitable for introducing an amino group at the C5 position. chemistnotes.com Recent modifications have allowed for milder reaction conditions, for instance, by using a NaH-iodide composite. ntu.edu.sg

A more practical and widely used method for synthesizing aminopyridines, especially at the β-position, is through the reduction of a corresponding nitropyridine. The nitro group is a strong electron-withdrawing group that can be introduced onto the pyridine ring via electrophilic nitration (though this can be challenging and often requires harsh conditions) or carried through a ring synthesis. chemicalbook.comgoogle.com

Once the nitropyridine precursor is obtained, the nitro group can be readily reduced to an amino group using a variety of reducing agents. organic-chemistry.org This two-step sequence of nitration followed by reduction is one of the most reliable strategies for the synthesis of aminopyridines. Common methods include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) with a hydrogen source, or metal/acid combinations such as iron (Fe) in acetic acid or hydrochloric acid. semanticscholar.orgresearchgate.net This approach avoids the regioselectivity challenges associated with direct nucleophilic amination for β-positions.

Table 3: Common Reagents for the Reduction of Nitropyridines

| Reagent System | Conditions | Key Features |

| H₂, Pd/C | Catalytic, often at room temperature with moderate H₂ pressure. | High efficiency, clean reaction with minimal byproducts. |

| Fe / CH₃COOH or HCl | Stoichiometric metal in acidic medium. semanticscholar.org | Inexpensive and effective, widely used in laboratory and industrial settings. researchgate.net |

| SnCl₂ / HCl | Stoichiometric metal salt in acidic medium. | A classic method, reliable for a wide range of substrates. |

| NaBH₄, NiCl₂ | Sodium borohydride (B1222165) with a nickel catalyst. | Mild conditions, good functional group tolerance. |

| HSiCl₃ / Tertiary Amine | Metal-free reduction system. organic-chemistry.org | Offers an alternative to metal-based reagents, tolerates many functional groups. organic-chemistry.org |

Copper-Catalyzed Amination

The introduction of the amino group at the 5-position of the pyridine ring can be effectively achieved through copper-catalyzed amination reactions, such as the Ullmann condensation or Buchwald-Hartwig amination. These cross-coupling methods typically involve the reaction of a 5-halo-6-methylpyridine-3-carboxylic acid derivative with an amino source in the presence of a copper catalyst.

The Ullmann condensation, a classic method for forming carbon-nitrogen bonds, utilizes copper powder or copper(I) salts to catalyze the reaction between an aryl halide and an amine at elevated temperatures. For the synthesis of this compound, a plausible precursor would be a 5-bromo or 5-chloro-6-methylpyridine-3-carboxylic acid ester. The ester group serves to protect the carboxylic acid functionality, which could otherwise interfere with the catalytic cycle. A variety of nitrogen sources can be employed, including ammonia, alkylamines, or protected amino groups. The choice of ligand, base, and solvent is crucial for the success of the reaction, with common ligands including diamines or phenanthrolines, and bases such as potassium carbonate or cesium carbonate.

A significant advancement in this area is the use of sodium azide (B81097) as an amino source in a copper(I)-catalyzed Ullmann-type reaction of halopyridyl carboxylates. This one-pot domino methodology proceeds through the formation of an azide intermediate, which is subsequently reduced to the desired amine. This approach offers a straightforward and ligand-free synthesis of aminopyridyl carboxylates in good to excellent yields.

The Buchwald-Hartwig amination, while more commonly associated with palladium catalysis, can also be adapted using copper catalysts for certain substrates. This method offers the advantage of often proceeding under milder conditions and with a broader substrate scope compared to the traditional Ullmann reaction.

Table 1: Representative Conditions for Copper-Catalyzed Amination

| Catalyst System | Amine Source | Base | Solvent | Temperature (°C) |

| CuI / L-proline | Ammonia | K2CO3 | DMSO | 100-120 |

| Cu2O / DMEDA | Aqueous Ammonia | K2CO3 | Ethylene Glycol | 60-100 |

| CuI / Sodium Azide | Sodium Azide | K2CO3 | Ethanol | 90 |

Carboxylic Acid Group Formation and Modification

Oxidation of Alkyl and Aryl Substituents to Carboxylic Acids

The carboxylic acid group at the 3-position of the pyridine ring can be introduced by the oxidation of a pre-existing alkyl or aryl substituent. A common and effective strategy involves the oxidation of a methyl or ethyl group. For instance, 6-methylnicotinic acid can be synthesized by the selective oxidation of the ethyl group of 2-methyl-5-ethylpyridine. rsc.org This transformation is typically carried out using strong oxidizing agents such as nitric acid or potassium permanganate (B83412) under controlled temperature and pressure. rsc.org

The reaction conditions for such oxidations need to be carefully optimized to prevent over-oxidation or degradation of the pyridine ring. The choice of oxidizing agent and reaction parameters depends on the specific substrate and the desired selectivity.

Table 2: Oxidation of 2-methyl-5-ethylpyridine to 6-methylnicotinic acid

| Oxidizing Agent | Reaction Conditions | Yield (%) | Reference |

| Nitric Acid | 250-325 °F, 30-650 psig | High | rsc.org |

Ester Hydrolysis and Amidation

Once the desired substitution pattern on the pyridine ring is achieved, a precursor ester of this compound can be converted to the final carboxylic acid through hydrolysis. This reaction is typically performed under basic or acidic conditions. Basic hydrolysis, using aqueous sodium hydroxide (B78521) or potassium hydroxide followed by acidification, is a common and effective method for cleaving the ester group to yield the corresponding carboxylate salt, which upon protonation gives the final carboxylic acid.

Amidation of the carboxylic acid group, if desired for the synthesis of analogs, can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester, followed by reaction with an appropriate amine.

Methyl Group Introduction and Manipulation

The methyl group at the 6-position is often incorporated from the starting material. Commercially available 2-methyl-5-ethylpyridine serves as a convenient precursor, where the methyl group is already in the desired position relative to the nitrogen atom. rsc.org Subsequent chemical transformations are then carried out to introduce the other functional groups at the 3- and 5-positions.

Regioselective Synthesis and Isomer Control

Control over Substituent Placement on the Pyridine Ring

Achieving the correct regiochemistry—amino at C5, methyl at C6, and carboxylic acid at C3—is a critical challenge in the synthesis of this compound. The synthetic strategy must be designed to control the placement of each substituent.

A key step in controlling the regiochemistry is the selective functionalization of a pre-existing pyridine core. For example, starting with 6-methylnicotinic acid, the challenge lies in introducing the amino group specifically at the 5-position. This is typically achieved by first introducing a halogen, such as bromine, at the 5-position. The electronic properties of the pyridine ring, influenced by the existing methyl and carboxylic acid (or ester) groups, will direct the electrophilic halogenation. While specific conditions for the 5-bromination of 6-methylnicotinate (B8608588) are not extensively detailed in readily available literature, the existence of 5-bromo-6-methylnicotinic acid as a chemical intermediate suggests that such regioselective halogenation is feasible.

Once the 5-halo-6-methylnicotinate is obtained, the subsequent copper-catalyzed amination provides a powerful tool for the regioselective installation of the amino group, leading to the desired 5,6,3-trisubstituted pyridine skeleton. The choice of catalytic system and reaction conditions is crucial to ensure high selectivity and yield.

Challenges in Selective Functionalization

The synthesis of polysubstituted pyridines such as this compound presents significant challenges, primarily centered on achieving regioselectivity. The pyridine ring's electronic nature, with its electron-deficient character, complicates direct functionalization. researchgate.netnih.gov The nitrogen atom strongly influences the ring's reactivity, typically directing substitutions to the C2, C4, and C6 positions. Consequently, achieving substitution at the C3 and C5 positions, as required for this specific molecule, is inherently difficult. researchgate.netphys.org

Key challenges in the selective functionalization of such pyridine cores include:

Control of Regioselectivity : The inherent electronic properties of the pyridine ring favor nucleophilic attack at the ortho (C2/C6) and para (C4) positions, while electrophilic substitution, which would target the meta (C3/C5) positions, requires harsh conditions and often results in low yields. snnu.edu.cn For a molecule with substituents at the 3, 5, and 6 positions, controlling the introduction of each group in the correct location without interfering with others is a primary hurdle. Methods often yield isomeric mixtures, necessitating complex purification procedures. rsc.org

Harsh Reaction Conditions : Classical pyridine syntheses, like the Hantzsch or Chichibabin reactions, often require high temperatures and strong acids or bases, conditions that can be incompatible with the sensitive functional groups present on the target molecule and its precursors. organic-chemistry.org

Late-Stage Functionalization : Modifying a pre-formed pyridine ring to introduce the required substituents is a prized but difficult strategy. Direct C-H functionalization is an atom-economical approach, but achieving meta-selective C-H functionalization on a pyridine ring is a persistent challenge that has only recently seen significant advances through strategies like temporary dearomatization. researchgate.netphys.orgsnnu.edu.cn

Overcoming these challenges necessitates the development of milder, more selective, and modular synthetic methods. rsc.org Recent strategies have focused on novel catalytic systems and advanced synthetic technologies to gain better control over the functionalization of the pyridine scaffold.

Advanced Synthetic Strategies

To overcome the challenges associated with conventional synthetic methods, advanced strategies such as microwave-assisted synthesis, electrochemical methods, and flow chemistry have been explored for the preparation of complex heterocyclic compounds, including substituted pyridines.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technology for accelerating chemical reactions, offering significant advantages over conventional heating methods. jocpr.com For the synthesis of substituted pyridines, microwave irradiation provides rapid and uniform heating, which can lead to dramatically reduced reaction times, increased product yields, and improved purity. organic-chemistry.orgdavidpublisher.com

In the context of pyridine synthesis, such as the Bohlmann-Rahtz reaction, microwave assistance allows for one-pot procedures that previously required multiple steps and high temperatures. organic-chemistry.org This technique has been shown to provide superior yields and complete regiochemical control in minutes, compared to hours or days with conventional heating. organic-chemistry.orgbeilstein-journals.org The efficiency of microwave-assisted reactions can be further enhanced by using polar solvents or by performing the reactions under solvent-free conditions, aligning with the principles of green chemistry. jocpr.comorganic-chemistry.org

| Reaction Type | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Bohlmann-Rahtz Pyridine Synthesis | Conventional Heating (Sealed Tube) | Hours-Days | Moderate | organic-chemistry.org |

| Bohlmann-Rahtz Pyridine Synthesis | Microwave (170°C, DMSO) | 10-20 min | Up to 98% | organic-chemistry.org |

| Pyridine-3-carbonitrile Synthesis | Microwave (130°C, Ethanol) | 10-30 min | 49-90% | jocpr.com |

| Pyridine-2,6-dicarboxylic acid Synthesis | Microwave (375 W) | 30 min | 86% | davidpublisher.com |

Electrochemical Synthesis Methods

Electrochemical synthesis represents a green and efficient alternative for constructing and functionalizing organic molecules. By using electricity as a traceless reagent, it can avoid the need for harsh chemical oxidants or reductants, often proceeding under mild conditions. rsc.orgresearchgate.net

The application of electrochemistry to pyridine synthesis includes methods for both ring formation and functional group transformations. For instance, the electrooxidation of 2-methylpyridine (B31789) has been demonstrated as a method to produce 2-pyridinecarboxylic acid, with studies optimizing parameters like temperature and anodic potential to achieve high selectivity and current efficiency. researchgate.net Another approach involves the electrochemical synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in an aqueous medium, avoiding external chemical oxidants. rsc.org While powerful, the application of electrochemical methods to complex substrates can be challenging. For example, the electrochemical decarboxylation of pyridine-containing substrates has been reported to be slow and result in low yields under certain conditions.

Recent advancements have focused on the electrosynthesis of complex molecules, such as unnatural amino acids bearing heteroaromatic rings, showcasing the potential of this technique for creating valuable building blocks for pharmaceuticals and materials science. researchgate.net

Flow Chemistry Applications

Flow chemistry, or continuous flow processing, offers numerous advantages for the synthesis of chemical compounds, including enhanced safety, improved reaction control, scalability, and the potential for multi-step, automated synthesis. beilstein-journals.orgacs.org These benefits are particularly relevant for the synthesis of functionalized pyridines, where reactions can be exothermic or involve unstable intermediates. nih.gov

The Hantzsch and Bohlmann-Rahtz pyridine syntheses have been successfully adapted to continuous flow reactors, often coupled with microwave heating to further accelerate the reactions. beilstein-journals.org This combination allows for the rapid and efficient production of pyridines and dihydropyridines with good yields and high regioselectivity. beilstein-journals.org Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and yields compared to batch processes. acs.orgresearchgate.net

Furthermore, flow chemistry facilitates the safe handling of hazardous reagents and intermediates. For example, the generation and immediate use of unstable 4-lithiated pyridines for subsequent functionalization has been demonstrated in a continuous flow setup, mitigating issues of dimerization and degradation that are common in batch reactions. nih.govrsc.org This approach allows for the synthesis of highly functionalized pyridines that are otherwise difficult to access. thieme-connect.com

| Reaction Type | Platform | Key Parameters | Outcome | Reference |

|---|---|---|---|---|

| Bohlmann–Rahtz Pyridine Synthesis | Microwave Flow Reactor | 120°C, EtOH–AcOH | 86% isolated yield | beilstein-journals.org |

| Hantzsch Dihydropyridine Synthesis | Microwave Flow Reactor | - | 85% yield | beilstein-journals.org |

| Pyridine Hydrogenation | Continuous Flow Device | 30–80 bar H₂, 60–80°C | High yield of piperidines | researchgate.net |

| 3,4-Difunctionalization of Pyridine | Continuous Flow Setup | Generation of 3,4-pyridyne intermediate | Access to 2,3,4-trisubstituted pyridines | rsc.org |

Mechanistic Investigations and Reaction Pathways of 5 Amino 6 Methylpyridine 3 Carboxylic Acid

Detailed Reaction Mechanisms

The reactivity of 5-Amino-6-methylpyridine-3-carboxylic acid is characterized by the chemical properties of its pyridine (B92270) core and its appended functional groups. The electron-donating amino group and methyl group activate the pyridine ring, while the carboxylic acid group provides a site for nucleophilic acyl substitution and other related reactions.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions for this compound can occur at two main sites: the carboxylic acid group and the pyridine ring itself.

At the Carboxyl Group (Nucleophilic Acyl Substitution): The most common reaction at the carboxylic acid is nucleophilic acyl substitution, where the hydroxyl (-OH) group is replaced by a nucleophile. masterorganicchemistry.comyoutube.com The direct substitution is challenging because the hydroxyl group is a poor leaving group. Therefore, the carboxylic acid is typically activated first. For example, conversion to a more reactive derivative like an acid chloride or ester allows for easier substitution. youtube.com

The general mechanism for nucleophilic acyl substitution proceeds via a two-step addition-elimination pathway. masterorganicchemistry.comyoutube.com

Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. masterorganicchemistry.comyoutube.com

Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the leaving group. masterorganicchemistry.comyoutube.com

For carboxylic acids under basic conditions, the reaction is unfavorable as the acid is deprotonated to the unreactive carboxylate. masterorganicchemistry.com Under acidic catalysis, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles. youtube.com

At the Pyridine Ring: While the pyridine ring is generally electron-deficient and susceptible to nucleophilic attack, the presence of electron-donating groups like the amino and methyl substituents makes direct nucleophilic aromatic substitution less favorable than in unsubstituted pyridine. However, substitution can be achieved if a good leaving group (like a halogen) is present on the ring. Pyridines can also undergo radical substitution reactions, which preferentially occur at the 2-position. researchgate.net

Condensation Reactions

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, typically water. unizin.orgnih.gov For this compound, the most significant condensation reaction is the formation of amides by reacting the carboxylic acid group with a primary or secondary amine. unizin.org

The direct reaction is difficult as the basic amine deprotonates the carboxylic acid to form an ammonium (B1175870) carboxylate salt. libretexts.org To overcome this, the reaction is often carried out at high temperatures (above 100°C) to drive off water and shift the equilibrium towards the amide product. libretexts.org Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the reaction under milder conditions. libretexts.org

The DCC coupling mechanism involves:

The carboxylic acid adds to the DCC molecule, forming a highly reactive O-acylisourea intermediate, which is a good leaving group.

The amine then acts as a nucleophile, attacking the carbonyl carbon of this intermediate.

The leaving group (dicyclohexylurea) is eliminated, forming the stable amide bond. libretexts.org

Three-component condensation reactions involving aminopyrrole or aminothiophene derivatives, aldehydes, and Meldrum's acid have been used to synthesize fused pyridinone systems, suggesting that this compound could potentially participate in similar multi-component reactions to build more complex heterocyclic structures. researchgate.net

Oxidation and Reduction Pathways

Oxidation: The pyridine ring is generally resistant to oxidation. However, the substituents are susceptible to oxidative reactions. The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions, though this is more relevant to the synthesis of dicarboxylic pyridine derivatives rather than a reaction of the title compound itself. acs.org The amino group on the pyridine ring can be oxidized. For instance, studies on 3-aminopyridine (B143674) with peroxomonosulfuric acid show that the mechanism involves a nucleophilic attack of the amino nitrogen on an electrophilic peroxo oxygen. youtube.com

Reduction: The carboxylic acid group is the primary site for reduction. It can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). The pyridine ring itself is generally resistant to reduction under these conditions but can be hydrogenated under high pressure with catalysts like rhodium or ruthenium.

Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. nih.gov While the title compound itself is not primed for this reaction, a halogenated derivative (e.g., 5-amino-2-bromo-6-methylpyridine-3-carboxylic acid) would be an excellent substrate.

A study on the Suzuki cross-coupling of the closely related N-[5-bromo-2-methylpyridine-3-yl]acetamide with various arylboronic acids demonstrates the feasibility of this approach. nih.gov The general catalytic cycle for a Suzuki reaction involves:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the pyridine derivative.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst. tcichemicals.com

This methodology allows for the synthesis of a wide range of biaryl compounds, which are important scaffolds in medicinal chemistry. nih.govtcichemicals.com

| Coupling Partner | Catalyst/Base | Product Type | Yield | Reference |

| Arylboronic Acids | Pd(PPh₃)₄ / K₃PO₄ | 5-Aryl-substituted Pyridines | Moderate to Good | nih.gov |

| Phenyl Esters | Pd Catalyst | Aryl-amino Ketones | Good | nih.gov |

Table 1: Examples of Palladium-Catalyzed Coupling Reactions on Related Pyridine Scaffolds.

Esterification and Decarboxylation

Esterification: The carboxylic acid group can be readily converted to an ester via several methods. The Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic conditions (e.g., sulfuric acid). acs.org The mechanism involves:

Protonation of the carbonyl oxygen by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the alcohol on the carbonyl carbon.

Proton transfer and subsequent elimination of water to form the ester.

Alternatively, amino acids can be esterified using reagents like trimethylchlorosilane in methanol (B129727), which provides a convenient method under mild conditions. nih.gov

Decarboxylation: The removal of the carboxyl group as CO₂ from pyridine carboxylic acids has been studied mechanistically. For aminopyridine carboxylic acids, the reaction is influenced by pH. cdnsciencepub.comcdnsciencepub.com The molecule can exist as a zwitterion, which is often the species that undergoes decarboxylation. cdnsciencepub.com The mechanism is thought to proceed through the formation of an ylide intermediate after the loss of carbon dioxide. cdnsciencepub.com Studies on 3-aminopicolinic acid (3-amino-pyridine-2-carboxylic acid) indicate that at low acidity, an ylide mechanism predominates, while at higher acidities, a mechanism involving a protonated intermediate is favored. cdnsciencepub.com The presence of the amino group is found to facilitate decarboxylation compared to unsubstituted analogs. cdnsciencepub.com

| Compound Studied | Conditions | Key Mechanistic Feature | Reference |

| 3-Aminopicolinic acid | Aqueous, 150 °C | Dual mechanism: Ylide at low pH, protonated intermediate at high pH | cdnsciencepub.com |

| Picolinic acids | Aqueous, 150 °C | Decarboxylation via zwitterionic species to form ylid | cdnsciencepub.com |

Table 2: Mechanistic Data on the Decarboxylation of Related Pyridine Carboxylic Acids.

Heterolytic Cleavage Processes

Heterolytic cleavage is the process where a covalent bond is broken, and one fragment retains both electrons from the bond, resulting in the formation of ions (a cation and an anion). wikipedia.org This process is fundamental to many of the reactions discussed.

Examples of heterolytic cleavage in the context of this compound's reactions include:

Acid-Base Reactions: The cleavage of the O-H bond in the carboxylic acid or the N-H bonds in the amino group upon reaction with a base.

Nucleophilic Acyl Substitution: The departure of the leaving group (e.g., water from a protonated intermediate, or dicyclohexylurea from an O-acylisourea intermediate) involves the heterolytic cleavage of a carbon-oxygen or carbon-nitrogen bond. masterorganicchemistry.comlibretexts.org

Metal-Catalyzed Reactions: In reactions involving metal complexes, heterolytic cleavage of H-H or other H-E bonds can occur across a metal-ligand bond, which is a key step in some catalytic hydrogenation and activation processes. nih.govresearchgate.net

In essence, heterolytic cleavage is the underlying principle for the movement of electron pairs that defines most of the ionic reaction mechanisms in which this molecule participates. wikipedia.org

Role of Functional Groups in Reactivity

The reactivity of this compound is intricately governed by the electronic and steric interplay of its three functional groups: the amino (-NH2), methyl (-CH3), and carboxylic acid (-COOH) groups, all attached to a pyridine ring. The pyridine ring itself, being a heterocyclic aromatic compound, has a unique electronic landscape that is further modulated by these substituents.

The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a general deactivation of the ring towards electrophilic substitution compared to benzene. uoanbar.edu.iq This nitrogen atom also possesses a lone pair of electrons, making it a basic center that can be protonated, which further deactivates the ring. uoanbar.edu.iqwikipedia.org

The amino group at the 5-position is a strong activating group. Through the resonance effect, it donates electron density to the pyridine ring, particularly at the ortho and para positions. This increases the nucleophilicity of the ring and makes it more susceptible to electrophilic attack. Conversely, the amino group can be protonated in acidic conditions to form an ammonium group (-NH3+), which is a strong deactivating group due to its positive charge and inductive electron withdrawal. The reactivity of the amino group itself is also significant; for instance, it can act as a nucleophile in reactions. researchgate.net

The methyl group at the 6-position is a weak activating group. It donates electron density to the ring primarily through an inductive effect and hyperconjugation. researchgate.net This electron-donating nature slightly enhances the reactivity of the pyridine ring towards electrophiles. Sterically, the methyl group can hinder reactions at the adjacent positions.

The carboxylic acid group at the 3-position is a deactivating group. It withdraws electron density from the pyridine ring through both inductive and resonance effects, making the ring less reactive towards electrophilic substitution. pearson.com The carboxylic acid group itself can undergo various reactions, such as esterification, amidation, and decarboxylation. The position of the carboxylic acid group is crucial for its reactivity; for example, decarboxylation is often more facile for carboxylic acids at the 2- or 4-position of the pyridine ring due to the stabilization of the intermediate ylide. stackexchange.com

The combined electronic effects of these functional groups on the pyridine ring are summarized in the table below.

| Functional Group | Position | Electronic Effect | Impact on Pyridine Ring Reactivity |

| Amino (-NH2) | 5 | Strong electron-donating (resonance) | Activating |

| Methyl (-CH3) | 6 | Weak electron-donating (inductive) | Weakly activating |

| Carboxylic Acid (-COOH) | 3 | Electron-withdrawing (inductive and resonance) | Deactivating |

These competing electronic effects create a complex reactivity profile for this compound, where the outcome of a reaction can be highly dependent on the reaction conditions, such as pH.

Reaction Kinetics and Thermodynamics Studies

While specific kinetic and thermodynamic data for this compound are not extensively available, the behavior of related pyridine carboxylic acids provides valuable insights into its potential reaction kinetics and thermodynamics.

Reaction Kinetics:

The kinetics of reactions involving aminopyridine carboxylic acids are influenced by factors such as pH, temperature, and the nature of the reactants. For instance, the decarboxylation of pyridine carboxylic acids is a well-studied reaction where the rate is highly dependent on the pH of the solution. cdnsciencepub.com For many pyridine carboxylic acids, the rate of decarboxylation is maximal at the isoelectric pH, where the molecule exists as a zwitterion. cdnsciencepub.com The proposed mechanism involves the formation of a 2-pyridyl carbanion or an ylide intermediate, with the zwitterionic form facilitating the loss of carbon dioxide. stackexchange.comcdnsciencepub.com

The rate of decarboxylation for 3-substituted picolinic acids (pyridine-2-carboxylic acids) has been shown to be accelerated by both electron-withdrawing and electron-releasing substituents. researchgate.net This is attributed to the steric interference of the 3-substituent with the coplanarity of the carboxyl group and the aromatic ring, which facilitates the breaking of the carbon-carbon bond. researchgate.net While this compound is a nicotinic acid derivative (pyridine-3-carboxylic acid), similar steric and electronic effects from the substituents would be expected to influence its reaction rates.

Kinetic studies on the oxidation of 3-aminopyridine have shown that the reaction is second-order, being first-order with respect to both the peroxy acid and the substrate. researchgate.net The pH-rate profile is often bell-shaped, indicating the involvement of both protonated and unprotonated forms of the substrate as the reactive species. researchgate.net

Reaction Thermodynamics:

The thermodynamic properties of pyridine and its derivatives have been a subject of theoretical and experimental studies. unjani.ac.idacs.orgscite.ai The stability of substituted pyridines is influenced by the nature and position of the substituents. For instance, the sublimation enthalpies of substituted pyridine N-oxides have been shown to depend on the nature of the substituent. nih.gov

Theoretical studies using methods like Density Functional Theory (DFT) can provide valuable thermodynamic data such as enthalpy, entropy, and Gibbs free energy for reactions involving pyridine derivatives. unjani.ac.id For the synthesis of pyridine from pyrylium (B1242799) salt, theoretical calculations have shown the reaction to be exothermic and exergonic. unjani.ac.id

The pKa value, a key thermodynamic parameter, indicates the acidity of the carboxylic acid and the basicity of the amino group and the pyridine nitrogen. Theoretical studies on 3-substituted pyridines have been conducted to calculate their pKa values, showing good agreement with experimental data. mdpi.com The pKa values for this compound would be crucial in determining the predominant species at a given pH, which in turn affects its reactivity.

The following table provides a hypothetical overview of the expected thermodynamic parameters for a typical reaction of this compound, such as decarboxylation, based on data from related compounds.

| Thermodynamic Parameter | Expected Value/Trend | Rationale |

| ΔH° (Enthalpy of Reaction) | Varies depending on the reaction; likely endothermic for simple decarboxylation. | Breaking the C-C bond requires energy. |

| ΔS° (Entropy of Reaction) | Positive for decarboxylation. | The release of a gas (CO2) increases the disorder of the system. |

| ΔG° (Gibbs Free Energy) | Becomes more negative (more spontaneous) at higher temperatures for decarboxylation. | Driven by the positive entropy change. |

| pKa (Carboxylic Acid) | ~4-5 | Typical range for pyridine carboxylic acids. |

| pKa (Amino Group) | ~6-7 | Influenced by the electron-withdrawing nature of the ring and carboxylic acid. |

| pKa (Pyridine Nitrogen) | ~5-6 | Typical for substituted pyridines. |

It is important to note that these are generalized expectations, and experimental determination of these parameters for this compound is necessary for a precise understanding of its reaction kinetics and thermodynamics.

Advanced Analytical and Spectroscopic Characterization in Research

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. A patent document mentions the use of 5-amino-6-methylpyridine-3-carboxylic acid as a starting material in a reaction, and reports a mass spectrometry result for the resulting product, demonstrating the application of this technique in monitoring chemical synthesis.

Gas Chromatography-Mass Spectrometry (GC/MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, which is non-volatile due to its polar amino and carboxylic acid groups, direct analysis by GC/MS is not feasible.

Therefore, a chemical derivatization step is required to convert the molecule into a more volatile and thermally stable form. Common derivatization procedures for amino acids involve a two-step process:

Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or ethyl ester) by reacting with an alcohol under acidic conditions.

Acylation: The amino group is acylated using reagents like pentafluoropropionic anhydride (B1165640) (PFPA).

Once derivatized, the compound can be separated from other components in the GC column and subsequently ionized and detected by the mass spectrometer. The resulting mass spectrum would show a molecular ion peak corresponding to the derivatized molecule, and a characteristic fragmentation pattern that can be used to confirm its identity.

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The spectrum for this compound is expected to show characteristic absorption bands corresponding to its various functional groups.

The carboxylic acid group gives rise to several distinct features. A very broad O-H stretching band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded dimers formed by carboxylic acids in the solid state. spectroscopyonline.com The C=O stretching vibration of the carboxyl group is expected to appear as a strong, sharp band between 1730 and 1700 cm⁻¹. spectroscopyonline.com The C-O stretching and O-H in-plane bending vibrations are coupled and typically appear in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ regions. spectroscopyonline.com

The amino group (-NH₂) will exhibit N-H stretching vibrations, typically as two bands for the symmetric and asymmetric stretches in the 3500-3300 cm⁻¹ range. researchgate.net An N-H scissoring (bending) vibration is expected around 1650-1580 cm⁻¹. rasayanjournal.co.in

The pyridine (B92270) ring itself has characteristic C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region. rsisinternational.orgjocpr.com Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. The C-H bonds of the methyl group will show symmetric and asymmetric stretching vibrations around 2960 and 2870 cm⁻¹, respectively.

Table 2: Predicted FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

|---|---|---|---|

| 3500 - 3300 | Medium | Asymmetric & Symmetric N-H Stretch | Amino (-NH₂) |

| 3300 - 2500 | Broad, Strong | O-H Stretch (H-bonded) | Carboxylic Acid (-COOH) |

| ~3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Pyridine Ring |

| ~2960 / ~2870 | Medium-Weak | Asymmetric / Symmetric C-H Stretch | Methyl (-CH₃) |

| 1730 - 1700 | Strong | C=O Stretch | Carboxylic Acid (-COOH) |

| 1650 - 1580 | Medium | N-H Bend (Scissoring) | Amino (-NH₂) |

| 1600 - 1450 | Medium-Strong | C=C and C=N Ring Stretches | Pyridine Ring |

| 1440 - 1395 | Medium | O-H In-plane Bend | Carboxylic Acid (-COOH) |

| 1320 - 1210 | Strong | C-O Stretch | Carboxylic Acid (-COOH) |

Note: Predicted frequencies and assignments are based on characteristic group frequencies from analogous structures. spectroscopyonline.comrasayanjournal.co.injocpr.com

FT-Raman spectroscopy is a complementary technique to FT-IR. While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in the polarizability of the molecule. Therefore, symmetric vibrations and vibrations of non-polar bonds often produce strong signals in Raman spectra.

For this compound, the symmetric stretching vibrations of the pyridine ring, particularly the "ring breathing" mode, are expected to be prominent in the FT-Raman spectrum, typically appearing around 1000 cm⁻¹. aps.orgacs.org The C=C double bond stretches of the ring will also be Raman active. rsisinternational.org The C=O stretching vibration of the carboxylic acid, while strong in the IR, is also generally observable in the Raman spectrum. rsisinternational.org Vibrations involving the methyl group and the C-N bond of the amino group are also expected to be Raman active. rasayanjournal.co.inacs.org

Table 3: Predicted FT-Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

|---|---|---|---|

| ~3060 | Medium | Aromatic C-H Stretch | Pyridine Ring |

| ~2930 | Strong | Symmetric C-H Stretch | Methyl (-CH₃) |

| ~1610 | Strong | C=C Ring Stretch | Pyridine Ring |

| ~1350 | Medium | C-H Bending | Methyl (-CH₃) |

| ~1250 | Medium | C-N Stretch | Amino (-NH₂) |

Note: Predicted Raman shifts are based on data for analogous pyridine and carboxylic acid derivatives. rsisinternational.orgaps.orgacs.org

Electronic Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of photons promotes electrons from a lower energy ground state to a higher energy excited state. The chromophore in this compound is the substituted pyridine ring.

Substituted aminopyridines typically exhibit two or three main absorption bands in the UV region. tandfonline.com These absorptions are generally attributed to π→π* transitions, associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system, and n→π* transitions, which involve the promotion of a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital. tandfonline.comacs.org

The presence of the electron-donating amino group and electron-withdrawing carboxylic acid group on the pyridine ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridine. tandfonline.com The exact positions (λₘₐₓ) and intensities (molar absorptivity, ε) of these bands are sensitive to solvent polarity.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) | Electronic Transition |

|---|---|---|

| ~230 - 250 | High | π→π* |

| ~280 - 320 | Medium | π→π* |

Note: Predicted absorption maxima are based on spectral data for similarly substituted aminopyridine derivatives. tandfonline.comacs.org

Theoretical Prediction of UV-Vis Spectra

In modern chemical research, the prediction of spectroscopic properties through computational methods serves as a powerful complement to experimental data. Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method to predict the electronic absorption spectra (UV-Vis) of organic molecules like this compound. researchgate.net This theoretical approach calculates the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. beilstein-journals.org

The process begins with the optimization of the molecule's ground-state geometry using DFT. Subsequently, TD-DFT calculations are performed on this optimized structure to determine the electronic transitions between molecular orbitals (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO). researchgate.net The accuracy of these predictions is highly dependent on the choice of the functional (e.g., B3LYP, CAM-B3LYP, B2PLYP) and the basis set. chemrxiv.org Crucially, the inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), is essential for achieving realistic predictions, as solvent polarity can significantly influence the positions of absorption bands. beilstein-journals.org Comparing the theoretically predicted spectrum with an experimentally measured one can help confirm the compound's structure and understand its electronic properties.

Below is a representative table illustrating the kind of data obtained from a TD-DFT calculation for a pyridine derivative, showing the predicted absorption wavelengths and their corresponding orbital transitions.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contributions | Transition Type |

| 352 | 0.215 | HOMO -> LUMO (95%) | π -> π |

| 298 | 0.108 | HOMO-1 -> LUMO (88%) | π -> π |

| 265 | 0.055 | HOMO -> LUMO+1 (75%) | n -> π* |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. mdpi.com For this compound, obtaining suitable single crystals would allow for the unambiguous determination of its molecular structure, including bond lengths, bond angles, and torsional angles. researchgate.net This technique provides conclusive evidence of the compound's connectivity and stereochemistry.

The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined. mdpi.com Beyond the intramolecular details, SC-XRD reveals crucial information about the crystal packing and intermolecular interactions, such as hydrogen bonding, which are vital for understanding the solid-state properties of the material. nih.gov For instance, it can show how the carboxylic acid and amino groups of adjacent molecules interact, forming chains, sheets, or more complex three-dimensional networks. nih.gov

The crystallographic data obtained from an SC-XRD experiment is typically presented in a standardized format, as shown in the hypothetical table below for a pyridine carboxylic acid derivative.

| Parameter | Value |

| Chemical Formula | C₇H₈N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.42 |

| b (Å) | 7.06 |

| c (Å) | 10.66 |

| β (°) | 105.2 |

| Volume (ų) | 611.5 |

| Z | 4 |

| R-factor (%) | 4.5 |

Conductivity Studies for Complex Characterization

When this compound is used as a ligand to form coordination complexes with metal ions, conductivity measurements become a valuable tool for characterization. Molar conductivity (ΛM) is measured by dissolving the metal complex in a suitable solvent, such as DMF or DMSO, and measuring the solution's ability to conduct electricity. researchgate.net The magnitude of the molar conductivity provides strong evidence for the electrolytic nature of the complex. researchgate.net

This data helps to distinguish between complexes where the ligand is directly coordinated to the metal center and those where it may act as a counter-ion. For example, a low molar conductivity value suggests a non-electrolyte, indicating that most ions are not free in solution and are part of the neutral coordination sphere. Conversely, high molar conductivity values are indicative of ionic complexes (electrolytes), and the specific value can help determine the ratio of cations to anions (e.g., 1:1, 1:2, or 1:3 electrolytes). bendola.com This information is crucial for proposing the correct coordination formula of the synthesized metal complex.

The table below provides typical ranges of molar conductivity for different electrolyte types in DMF, which can be used to interpret experimental results for new metal complexes.

| Electrolyte Type | Molar Conductivity (ΛM) in DMF (Ω⁻¹ cm² mol⁻¹) |

| Non-electrolyte | < 40 |

| 1:1 | 65 - 90 |

| 1:2 | 130 - 170 |

| 1:3 | 200 - 240 |

Chromatographic Techniques for Purity and Isolation

Chromatographic methods are indispensable for both the purification of synthesized this compound and the assessment of its purity. mdpi.com High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique for this purpose due to its high resolution and sensitivity. helixchrom.com

For a polar and ionizable compound like this compound, several HPLC modes can be employed. Reversed-phase HPLC (RP-HPLC), using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol (B129727) with acid/buffer additives), is the most common approach. cmes.org The retention time of the compound can be adjusted by varying the mobile phase composition and pH. Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative that uses a polar stationary phase and is well-suited for highly polar compounds that show little retention in reversed-phase systems. sielc.com

The purity of a sample is determined by injecting a solution into the HPLC system and analyzing the resulting chromatogram. A single, sharp peak at a specific retention time indicates a high degree of purity, while the presence of multiple peaks suggests impurities. By integrating the peak areas, the relative percentage of the main compound and impurities can be quantified. For isolation, preparative HPLC can be used to separate the target compound from by-products and starting materials on a larger scale.

The following table outlines a typical set of conditions for the analytical HPLC of an aminopyridine derivative.

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography System |

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (30:70 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Computational Chemistry and Cheminformatics Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a popular choice for computational studies due to its favorable balance between accuracy and computational cost. A typical DFT study on 5-Amino-6-methylpyridine-3-carboxylic acid would involve optimizing the molecule's geometry to find its most stable conformation. Following this, various electronic properties would be calculated to understand its behavior. Standard DFT functionals, such as B3LYP, are often paired with a suitable basis set, like 6-311++G(d,p), to ensure reliable results.

Once the geometry is optimized, a detailed analysis of the electronic properties can be performed to predict the chemical behavior of the molecule.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. A smaller energy gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data

| Parameter | Energy (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

This table is for illustrative purposes only, as specific data for this compound is not found in the current literature.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It provides a localized picture of the electron density, which is more aligned with intuitive chemical concepts of bonds and lone pairs. NBO analysis can quantify the stabilization energies associated with electron delocalization from a filled donor NBO to an empty acceptor NBO. These interactions are vital for understanding the molecule's stability and the nature of its intramolecular interactions.

Table 2: Hypothetical Natural Bond Orbital (NBO) Analysis - Major Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

E(2) represents the stabilization energy. This table is for illustrative purposes only, as specific data for this compound is not found in the current literature.

The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule. It helps in identifying the regions that are rich or deficient in electrons. The ESP map is plotted on the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, prone to nucleophilic attack). This information is crucial for predicting how the molecule will interact with other chemical species.

Ionization Potential (IP) is the energy required to remove an electron from a molecule, while Electron Affinity (EA) is the energy released when an electron is added. These parameters are fundamental indicators of a molecule's reactivity and can be calculated using the energies of the neutral, cationic, and anionic species. According to Koopmans' theorem, the IP and EA can also be approximated from the energies of the HOMO and LUMO, respectively (IP ≈ -EHOMO and EA ≈ -ELUMO).

Table 3: Hypothetical Ionization Potential and Electron Affinity Data

| Parameter | Value (eV) |

| Ionization Potential (IP) | Data not available |

| Electron Affinity (EA) | Data not available |

This table is for illustrative purposes only, as specific data for this compound is not found in the current literature.

In-Depth Computational Analysis of this compound Remains Elusive in Publicly Available Research

A comprehensive review of scientific literature reveals a notable absence of detailed computational chemistry and cheminformatics studies focused specifically on the compound this compound. Despite the importance of such computational analyses in modern chemistry for understanding molecular properties and predicting reactivity and biological interactions, specific research detailing the electronegativity, chemical potential, hardness, softness, electrophilicity index, Mulliken atomic charges, Laplacian bond order, conformational landscape, and molecular docking behavior of this particular molecule has not been published in accessible scholarly sources.

Computational chemistry provides invaluable insights into the electronic structure and potential energy surfaces of molecules. Parameters such as electronegativity, chemical potential, and chemical hardness are fundamental in predicting the chemical reactivity and stability of a compound. The electrophilicity index helps in quantifying the ability of a molecule to accept electrons, a crucial aspect in understanding reaction mechanisms. Furthermore, the distribution of electron density within a molecule, often described by Mulliken atomic charges and analyzed through methods like the Laplacian bond order, offers a detailed picture of the bonding and electrostatic potential.

Conformational analysis, typically performed through potential energy surface scans, is essential for identifying the stable three-dimensional arrangements of a molecule, which in turn govern its interactions with other molecules, including biological macromolecules. Such studies are critical prerequisites for understanding the therapeutic potential of a compound.

In the realm of drug discovery and design, molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This allows for the characterization of ligand-protein interactions at the atomic level, providing a rational basis for the development of new therapeutic agents.

While methodologies for these computational studies are well-established, and research exists for various other pyridine (B92270) and carboxylic acid derivatives, the specific application of these techniques to this compound and the public dissemination of the resulting data are currently lacking. Consequently, a detailed article on the computational and cheminformatic properties of this compound, as per the specified outline, cannot be generated at this time due to the unavailability of the necessary research findings in the public domain. Further computational research dedicated to this specific molecule is required to fill this knowledge gap.

Molecular Docking Studies

Receptor Interaction Modeling

There is no specific information available in the reviewed literature regarding receptor interaction modeling studies conducted on this compound. Molecular docking and simulation studies, which are crucial for elucidating the binding modes and affinities of small molecules to biological targets, have not been published for this particular compound. While computational studies, including molecular docking, have been performed on related pyridine derivatives to explore their potential as therapeutic agents, these findings are not directly applicable to this compound.

Co-crystal and Supramolecular Assembly Studies

No dedicated studies on the co-crystal formation or supramolecular assembly of this compound were identified. The field of crystal engineering often utilizes molecules with both hydrogen bond donors (amino and carboxylic acid groups) and acceptors (pyridine nitrogen and carbonyl oxygen) to form novel crystalline structures with tailored physicochemical properties. Research on related aminopyridine and pyridine-carboxylic acid compounds demonstrates the formation of predictable hydrogen-bonding motifs, such as the robust R²₂(8) ring motif, which commonly occurs in the interaction between carboxylic acids and aminopyridines. However, specific experimental or theoretical studies detailing the crystal structure, hydrogen bonding patterns, or supramolecular synthons for this compound have not been reported.

Structure-Based Drug Design and Virtual Screening Methodologies

The application of this compound as a scaffold or ligand in structure-based drug design or virtual screening campaigns is not documented in the available scientific literature. Methodologies that utilize the three-dimensional structure of a biological target to design or identify potential inhibitors have been applied to a wide range of molecular classes. The carboxylic acid and aminopyridine moieties are recognized as important functional groups in medicinal chemistry and are present in numerous bioactive compounds. However, no specific research articles or reports were found that describe the use of this compound in such computational drug discovery efforts.

Research Applications and Biological Activity of 5 Amino 6 Methylpyridine 3 Carboxylic Acid and Its Derivatives

Pharmaceutical Research and Drug Development Potential

The structural framework of 5-Amino-6-methylpyridine-3-carboxylic acid serves as a versatile scaffold in medicinal chemistry, leading to the synthesis and investigation of numerous derivatives with a wide range of biological activities. Researchers have explored its potential in various therapeutic areas, leveraging its chemical properties to design novel agents with antimicrobial, antitumor, and enzyme-inhibiting capabilities.

Antimicrobial Properties

Derivatives of the aminopyridine carboxylic acid scaffold have demonstrated notable potential as antimicrobial agents. Research into related structures, such as N-amino-5-cyano-6-pyridones, has yielded compounds with promising activity against various microbial strains.

For instance, certain 3-cyanopyridine derivatives have shown significant efficacy against E. coli, with minimum inhibitory concentrations (MIC) as low as 3.91 µg/mL. These compounds are believed to exert their effect by inhibiting DNA gyrase A, a crucial enzyme for bacterial DNA replication. One such derivative exhibited an IC50 value of 1.68 µg/mL against this enzyme. Time-kill kinetics studies have further demonstrated that these compounds can have a bactericidal effect, killing E. coli within a 90 to 120-minute timeframe.

Additionally, the coordination of aminopyridine derivatives with metal ions, such as copper (II), has been explored to enhance antibacterial activity. The complexation of molecules like (6-methyl-pyridin-2-ylamino)-acetic acid with copper has been shown to result in compounds with significant antibacterial properties, suggesting that metallo-organic derivatives could be a fruitful avenue for developing new antimicrobial drugs.

Antitumor and Cytotoxic Activities

The pyridine (B92270) core is a key feature in several compounds investigated for their anticancer properties. Derivatives known as α-(N)-heterocyclic carboxaldehyde thiosemicarbazones, which are structurally related to the title compound, have been identified as potent inhibitors of ribonucleotide reductase (RR) researchgate.net. This enzyme is critical for DNA biosynthesis and is a well-established target in cancer therapy researchgate.net.

Specifically, compounds like 3-amino-4-methylpyridine-2-carboxaldehyde-thiosemicarbazone (3-AMP) and 3-aminopyridine-2-carboxaldehyde-thiosemicarbazone (3-AP) function by binding with high affinity to the non-heme iron in the R2 subunit of the enzyme researchgate.net. Further modifications, such as the synthesis of water-soluble phosphate-containing prodrugs of 3-AP, have demonstrated improved pharmaceutical and biological profiles, showing impressive antitumor effects in vivo researchgate.net.

Other related structures, such as 6-amino-2-pyridone-3,5-dicarbonitrile derivatives, have also been identified with potent anti-cancer activity against a diverse set of cancer cell lines, including murine glioblastoma, liver, breast, lung, and primary patient-derived glioblastoma cells. One promising lead compound from this series showed enhanced cytotoxicity when used in combination with clinically relevant brain-penetrant small molecule inhibitors that target receptor tyrosine kinases and the proteasome.

The table below summarizes the cytotoxic activity of a representative pyridone derivative.

| Cell Line | Type | Result |

| GL261 | Murine Glioblastoma | Potent anti-cancer activity |

| Primary Patient-Derived | Glioblastoma | Potent anti-cancer activity |

| Various | Liver, Breast, Lung Cancer | Potent anti-cancer activity |

Enzyme Inhibition Studies

The pyridine carboxylic acid moiety is a privileged structure in the design of enzyme inhibitors, a fact underscored by the development of numerous drugs for conditions like cancer and diabetes based on this scaffold nih.gov.

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that deactivates incretin hormones, which are crucial for glucose homeostasis. As such, DPP-4 is a major therapeutic target for type 2 diabetes sigmaaldrich.com. A series of novel 5-aminomethyl-4-aryl-pyridines, derived from the core structure, have been discovered as potent and selective DPP-4 inhibitors sigmaaldrich.com.

Optimization of this structural class has led to compounds with high inhibitory potency, exhibiting IC50 values in the nanomolar range, comparable to established drugs like Vildagliptin and Sitagliptin sigmaaldrich.com. The substitution pattern on the pyridine ring was found to be critical for activity. For example, placing the aminomethyl moiety in the β-position to the ring nitrogen resulted in significantly higher activity than placement in the α-position sigmaaldrich.com. One standout compound, 5-aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide, showed both high potency and excellent selectivity for DPP-4 over the related peptidase DPP-8 sigmaaldrich.com.

The table below highlights the inhibitory activity of selected aminomethyl-pyridine derivatives against DPP-4 and DPP-8.

| Compound | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | Selectivity (DPP-8/DPP-4) |

| 4e-7 | 10 | 6600 | 660 |

| Vildagliptin | 50 | >100,000 | >2000 |

| Sitagliptin | 19 | >100,000 | >5263 |

Data derived from a study on novel aminomethyl-pyridines as DPP-4 inhibitors. sigmaaldrich.com

The versatility of the pyridine carboxylic acid scaffold extends to the inhibition of other significant enzymes. Derivatives have been synthesized as potent inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase involved in signaling pathways that regulate cell growth and survival. By starting with 2-amino-5-methylpyridine, researchers have developed compounds that inhibit JAK2 with IC50 values in the low micromolar range (8.5–12.2 µM).

Furthermore, analogs of 2-pyridinecarboxylic acid have demonstrated inhibitory activity against enzymes such as alpha-amylase and carboxypeptidase A nih.gov. These findings highlight the broad potential of this chemical class to interact with diverse enzyme targets, offering opportunities for drug discovery in multiple therapeutic fields nih.gov.

Exploration in Neurological Disorders

While research on this compound itself in neurological disorders is not extensively documented, the broader class of aminopyridine derivatives has shown significant promise in this area. The aminopyridine scaffold is the basis for compounds explored as potential treatments for neurological injury and disease nih.gov.

For example, 4-aminopyridine is a known potassium (K+) channel blocker used to treat symptoms in several neurologic disorders, including improving motor skills in patients with multiple sclerosis by enhancing conduction along demyelinated axons sigmaaldrich.com. Functionalizing the amine position of 4-aminopyridine has led to the development of novel carbamate derivatives that retain the ability to restore nerve conduction in injured spinal cord tissue nih.gov.

In the context of Alzheimer's disease, related structures such as 5-amino-5,6,7,8-tetrahydroquinolinones have been designed and synthesized as acetylcholinesterase inhibitors. These compounds have shown activity in reversing memory impairment in preclinical models, indicating the potential of aminopyridine-based structures to address neurodegenerative conditions.

Anticonvulsant Activity

While direct studies on the anticonvulsant properties of this compound were not identified, the broader class of pyridine-containing compounds has been a subject of interest in the development of new antiepileptic drugs. Research has shown that various heterocyclic compounds incorporating pyridine and other nitrogen-containing rings exhibit anticonvulsant effects through different mechanisms of action. For instance, some derivatives are thought to modulate GABAergic neurotransmission, which is a key inhibitory pathway in the central nervous system. Other related compounds have shown activity in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are standard screening methods for potential anticonvulsant agents nih.govnih.gov. The exploration of derivatives of this compound could be a potential area for future research in the quest for novel anticonvulsant therapies.

Amphetamine Antagonistic Activity

Antihistaminic and Cardiac Activity

There is a lack of specific studies on the antihistaminic and cardiac activities of this compound and its derivatives in the currently available scientific literature. Antihistaminic research involves compounds that can block the action of histamine, a key mediator in allergic reactions. Cardiac activity studies would investigate the effects of these compounds on heart function, including heart rate and contractility.

Anti-HIV and Antihypertensive Potential

Derivatives of pyridine and related nitrogen-containing heterocycles have shown promise in the development of both anti-HIV and antihypertensive agents.

Anti-HIV Potential: Research into novel anti-HIV agents has explored a variety of heterocyclic scaffolds. One study on a series of 6-aminoquinolone compounds, which share a similar amino-substituted heterocyclic core, demonstrated significant in vitro activity against Human Immunodeficiency Virus Type 1 (HIV-1) nih.gov. The most active compound in this series, bearing a methyl substituent at the N-1 position and a 4-(2-pyridyl)-1-piperazine moiety at the C-7 position, inhibited HIV-1 replication with an EC50 value of 0.1 microM nih.gov. The study suggested that these active quinolone derivatives may exert their effect by interacting with viral nucleic acids nih.gov. Further research has also been conducted on other pyridine derivatives as potential HIV-1 integrase inhibitors nih.gov.

Antihypertensive Potential: In the realm of cardiovascular research, derivatives of 5-amino-2-pyridinecarboxylic acid have been synthesized and evaluated for their antihypertensive properties. Many of these compounds were found to be potent antihypertensive agents in spontaneously hypertensive rats nih.gov. Through optimization of the chemical structure, several compounds were selected for further studies in renal hypertensive dogs. One particularly promising compound, 5-[(4-fluorobenzyl)amino]-2-pyridinecarboxylic acid, was identified for preclinical toxicity evaluation nih.gov.

The following table summarizes the antihypertensive activity of selected 5-amino-2-pyridinecarboxylic acid derivatives.

| Compound | Structure | Animal Model | Activity |

| 54 | Not specified in abstract | Spontaneously Hypertensive Rat | Potent Antihypertensive Agent |

| 55 | Not specified in abstract | Spontaneously Hypertensive Rat | Potent Antihypertensive Agent |

| 34 | Not specified in abstract | Spontaneously Hypertensive Rat | Potent Antihypertensive Agent |

| 65 | 5-[(4-fluorobenzyl)amino]-2-pyridinecarboxylic acid | Spontaneously Hypertensive Rat, Renal Hypertensive Dog | Potent Antihypertensive Agent |

| 22 | Not specified in abstract | Spontaneously Hypertensive Rat | Potent Antihypertensive Agent |

Anti-inflammatory and Antidegenerative Effects

Information regarding the antidegenerative effects of this compound and its derivatives is not prominently featured in the existing scientific literature.

Antituberculosis Activity

The search for new drugs to combat tuberculosis, caused by Mycobacterium tuberculosis, is a global health priority. Various heterocyclic compounds are being explored for their antimycobacterial properties. Although direct studies on this compound were not found, research on structurally related compounds has yielded promising results.

One study focused on a series of N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles, which, while having a pyrazine instead of a pyridine core, share the 5-amino-6-methyl substitution pattern. Several of these compounds demonstrated good activity against Mycobacterium tuberculosis, with some showing a minimal inhibition concentration (MIC) of 6.25 µg/mL. The study indicated that lipophilicity and the presence of halogen or trifluoromethyl groups on the benzyl moiety were important for antimycobacterial activity mdpi.com.